2-[Methyl(phenyl)amino]-N'-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide
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Overview
Description
2-[Methyl(phenyl)amino]-N’-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a naphthalene ring and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(phenyl)amino]-N’-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide typically involves the condensation reaction between a hydrazide derivative and an aldehyde or ketone. One common method involves the reaction of N-methyl-N-phenylhydrazine with 1-naphthaldehyde under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-[Methyl(phenyl)amino]-N’-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]-N’-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness: 2-[Methyl(phenyl)amino]-N’-[(1E)-1-(naphthalen-1-YL)ethylidene]acetohydrazide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(N-methylanilino)-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O/c1-16(19-14-8-10-17-9-6-7-13-20(17)19)22-23-21(25)15-24(2)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,23,25)/b22-16+ |
InChI Key |
OAAMAKSIFDQDLY-CJLVFECKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C)C1=CC=CC=C1)/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=NNC(=O)CN(C)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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